N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0740009
InChI: InChI=1S/C14H10ClN3OS2/c15-9-4-6-10(7-5-9)20-8-13(19)16-11-2-1-3-12-14(11)18-21-17-12/h1-7H,8H2,(H,16,19)
SMILES: C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl
Molecular Formula: C14H10ClN3OS2
Molecular Weight: 335.8 g/mol

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC0740009

Molecular Formula: C14H10ClN3OS2

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide -

Specification

Molecular Formula C14H10ClN3OS2
Molecular Weight 335.8 g/mol
IUPAC Name N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chlorophenyl)sulfanylacetamide
Standard InChI InChI=1S/C14H10ClN3OS2/c15-9-4-6-10(7-5-9)20-8-13(19)16-11-2-1-3-12-14(11)18-21-17-12/h1-7H,8H2,(H,16,19)
Standard InChI Key DNUDMQUDLNSECY-UHFFFAOYSA-N
SMILES C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator